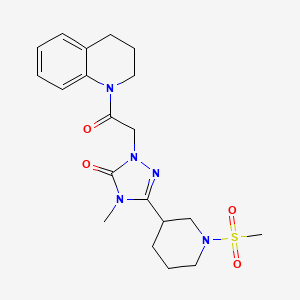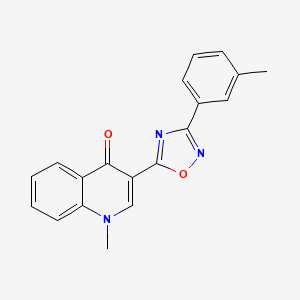
1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as MTOQ, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTOQ is a heterocyclic compound that contains a quinoline ring system and an oxadiazole ring. The compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed below.
Applications De Recherche Scientifique
Antibacterial Activity
- A study by Joshi et al. (2011) on a similar compound, 2‐(p‐tolyloxy)‐3‐(5‐(pyridin‐4‐yl)‐1,3,4‐oxadiazol‐2‐yl)quinoline, reported potential antibacterial activities against various bacterial strains (Joshi, Mandhane, Khan, & Gill, 2011).
Anticancer Potential
- Kamath et al. (2016) synthesized indole–quinoline–oxadiazoles with demonstrated in vitro cytotoxic potential in breast adenocarcinoma and normal kidney cell lines. They also showed that these compounds disrupt microtubules, leading to cell cycle arrest (Kamath, Sunil, & Ajees, 2016).
- Fadda et al. (2011) found that (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives exhibit moderate to high antioxidant properties and cytotoxicity (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).
- Salahuddin, Mazumder, and Shaharyar (2014) synthesized a 1,3,4-oxadiazole derivative that showed significant anticancer activities evaluated on a panel of 60 cell lines (Salahuddin, Mazumder, & Shaharyar, 2014).
Luminescent Properties
- Bai, Young, and Hor (2017) studied quinoline-triazoles with similar structures for their luminescent properties, finding that they are thermally stable and emit blue-green light in solution (Bai, Young, & Hor, 2017).
Coordination Polymers
- Wu et al. (2017) synthesized unsymmetrical ligands, including 1,3,4-oxadiazole derivatives, for constructing porous coordination polymers. These compounds displayed significant structural variability influenced by counter-anions (Wu, Pan, Zhang, Jin, & Ma, 2017).
Anti-Inflammatory and Analgesic Activities
- Wagle, Adhikari, and Kumari (2008) synthesized novel 1,3,4-oxadiazoles with potential non-steroidal anti-inflammatory and analgesic activities (Wagle, Adhikari, & Kumari, 2008).
Propriétés
IUPAC Name |
1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-6-5-7-13(10-12)18-20-19(24-21-18)15-11-22(2)16-9-4-3-8-14(16)17(15)23/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUIMYWJNKDNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)
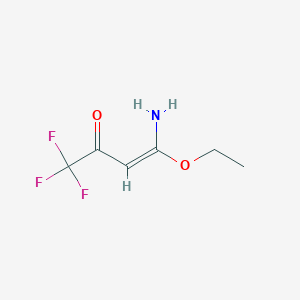


![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)
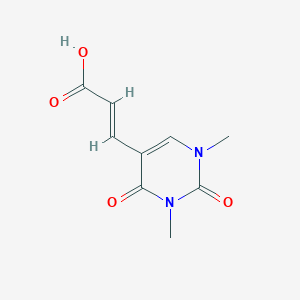
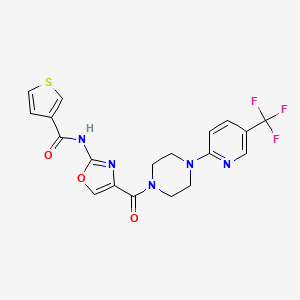
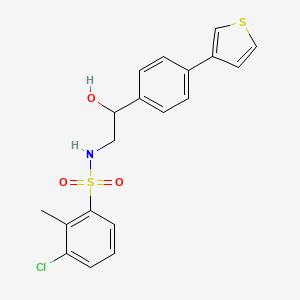
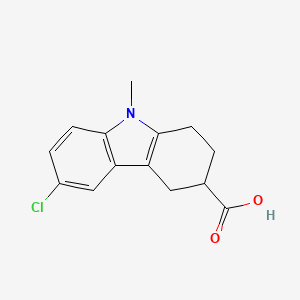
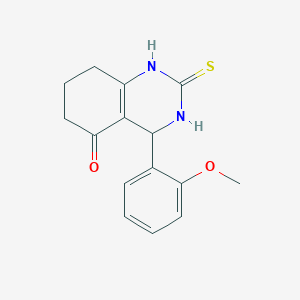
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2810750.png)

![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)
